molecular formula C15H16O6S B1150133 ODM-203

ODM-203

Número de catálogo B1150133
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor this compound inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.

Aplicaciones Científicas De Investigación

Antitumor Activity and Immunity

ODM-203 demonstrates significant antitumor activity by selectively inhibiting both FGFR and VEGFR family kinases. This inhibition is equally potent and occurs in the low nanomolar range. In addition, this compound shows potent antitumor activity in various models, including FGFR-dependent xenografts and angiogenic models, and has been observed to impact immune modulation in tumor environments. This modulation is evidenced by a decrease in immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells (Holmström et al., 2018).

Selective Inhibition in Cancer Models

This compound exhibits a balanced inhibition of both FGFR and VEGFR, making it a promising candidate for treating cancers with genomic alterations in these receptors. Its selective mode of action has been demonstrated in cellular assays and in vivo studies. This compound has shown strong anti-tumor activity in FGFR-dependent and angiogenic xenograft models, with a notable lack of activity in FGFR and VEGFR independent tumor models. This specificity underscores its potential utility in targeted cancer therapy (Holmström et al., 2015).

Clinical Trials and Patient Outcomes

This compound has undergone clinical trials in patients with solid tumors. These trials aimed to evaluate its tolerability, pharmacokinetics, and preliminary antitumor activity. The studies indicated that this compound was generally well tolerated and showed signs of therapeutic activity in patients with solid tumors. The optimal tablet dose was identified as 400 mg/day with food, highlighting its potential as a viable treatment option in clinical settings (Bono et al., 2020).

Propiedades

Fórmula molecular

C15H16O6S

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

ODM-203;  ODM 203;  ODM203.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.